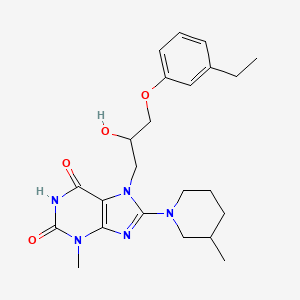

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

説明

This compound is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core. The structure includes:

- Position 7: A 3-(3-ethylphenoxy)-2-hydroxypropyl group, which introduces both hydrophobicity (via the ethylphenoxy moiety) and hydrogen-bonding capacity (via the hydroxyl group).

- Position 3: A methyl group, enhancing metabolic stability by reducing oxidative dealkylation .

The compound is structurally analogous to xanthine derivatives (e.g., theophylline) but with modifications to improve selectivity and pharmacokinetics. Its synthesis involves nucleophilic substitution and functionalization of the purine core, as seen in related compounds .

特性

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-4-16-8-5-9-18(11-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-6-7-15(2)12-27/h5,8-9,11,15,17,29H,4,6-7,10,12-14H2,1-3H3,(H,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYKTKYQPZRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCC(C4)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C22H29N5O4

- Molecular Weight : 427.505 g/mol

- IUPAC Name : 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

- CAS Number : 878452-25-6

Research indicates that this compound interacts with various biological targets, particularly focusing on G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are implicated in numerous physiological processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as tyrosinase and collagenase, which are involved in skin aging and other pathological conditions .

- Receptor Modulation : It may modulate the activity of adenosine receptors, influencing cellular responses related to inflammation and immune responses .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

1. Anti-inflammatory Effects

Studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This suggests potential use in treating inflammatory diseases.

2. Antioxidant Activity

Research indicates that the compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

3. Skin Protective Effects

The ability of the compound to inhibit enzymes like tyrosinase suggests its application in dermatology for skin protection and anti-aging treatments. Inhibiting collagenase also points to its potential in improving skin elasticity and reducing wrinkles.

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activity predictions of the target compound and its analogs:

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s higher logP (2.8 vs. 2.2 for the pyrrolidinyl analog) is attributed to the 3-ethylphenoxy group, enhancing membrane permeability but reducing solubility . 8-Mercapto derivatives (e.g., 11c) exhibit lower logP values due to the polar -SH group, favoring aqueous solubility .

Biological Activity: Adenosine Receptor Antagonism: The 3-methylpiperidin-1-yl group in the target compound may improve affinity for A2A receptors compared to pyrrolidinyl analogs, which show weaker binding . PDE Inhibition: Bulkier 8-substituents (e.g., methylpiperidinyl) correlate with enhanced phosphodiesterase (PDE) inhibitory activity, as predicted by molecular docking studies .

Metabolic Stability :

- Methylation at position 3 (common in all listed compounds) reduces susceptibility to CYP450-mediated oxidation, extending half-life compared to unmethylated purine-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。